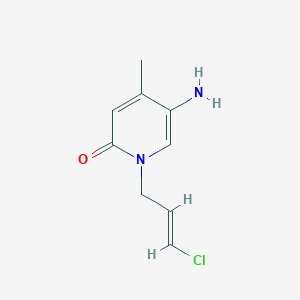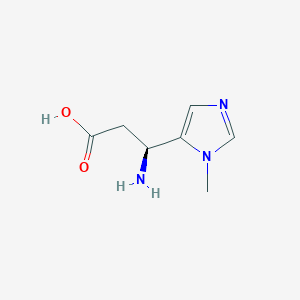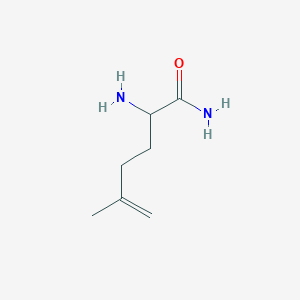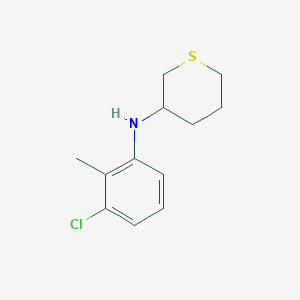![molecular formula C11H15ClN2O3S B13297551 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide CAS No. 379255-28-4](/img/structure/B13297551.png)
2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide is a chemical compound with the molecular formula C11H15ClN2O3S and a molecular weight of 290.77 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide involves several steps. One common method includes the reaction of 2-methyl-5-(dimethylsulfamoyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or other derivatives.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide include:
2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide: Similar structure but with a methoxy group instead of a methyl group.
2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide: Similar structure but with different positioning of the dimethylsulfamoyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
379255-28-4 |
|---|---|
Molecular Formula |
C11H15ClN2O3S |
Molecular Weight |
290.77 g/mol |
IUPAC Name |
2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C11H15ClN2O3S/c1-8-4-5-9(18(16,17)14(2)3)6-10(8)13-11(15)7-12/h4-6H,7H2,1-3H3,(H,13,15) |
InChI Key |
VPDJZJPSDLESAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(1-Methylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13297497.png)
![1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine dihydrochloride](/img/structure/B13297501.png)



![[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B13297515.png)
![4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13297517.png)

amine](/img/structure/B13297527.png)
![6-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13297536.png)
